REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][CH:4]=1.C(N(CC)CC)C.[Cl:15][C:16]([O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1)=[O:17].Cl>C(OCC)(=O)C>[ClH:15].[N+:25]([C:22]1[CH:21]=[CH:20][C:19]([O:18][C:16]([O:1][CH2:2][C:3]2[S:7][CH:6]=[N:5][CH:4]=2)=[O:17])=[CH:24][CH:23]=1)([O-:27])=[O:26] |f:5.6|
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Name
|
|
Quantity
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14.1 g
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Type
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reactant
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Smiles
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OCC1=CN=CS1
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Name
|
|
Quantity
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17.9 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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26 g
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Type
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reactant
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Smiles
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ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
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Quantity
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106 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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103 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
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Quantity
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7.1 g
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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141 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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-1 °C
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Type
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CUSTOM
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Details
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The yellow mixture was stirred another 1 hour 45 minutes at 0°-2°C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 50 minutes at an internal temperature of 0°-4° C
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Duration
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50 min
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Type
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WASH
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Details
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An ethyl acetate flask rinse (20 mL)
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Type
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ADDITION
|
Details
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was also added
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Type
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CUSTOM
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Details
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Salts precipitated from solution throughout the addition
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Type
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STIRRING
|
Details
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The mixture was stirred for 0.5 hours
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Duration
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0.5 h
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Type
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TEMPERATURE
|
Details
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while warming to 15° C.
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Type
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STIRRING
|
Details
|
stirring
|
Type
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WASH
|
Details
|
The organic layer was washed twice with aqueous 5% K2CO3 solution (2×70 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4 (30 g)
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Type
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FILTRATION
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Details
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After filtration the solution
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Type
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CONCENTRATION
|
Details
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was concentrated under vacuum on a rotary evaporater (bath temperature of 41° C.) to a brown oil (38 g)
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Type
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DISSOLUTION
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Details
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The crude 5-(p-nitrophenyoxycarbonyloxymethyl)-thiazole was dissolved in ethyl acetate (282 mL)
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Type
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TEMPERATURE
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Details
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cooled in an ice bath to 2° C
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Type
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STIRRING
|
Details
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After stirring for another 1 hour 45 minutes at 2°-4° C.
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Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the solid precipitate was collected on a sintered glass funnel under a nitrogen blanket
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Type
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WASH
|
Details
|
the flask was washed out with 50 mL cold ethyl acetate which
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Type
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WASH
|
Details
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to rinse the filter cake
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Type
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CUSTOM
|
Details
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The cake was dried on the funnel under strong nitrogen
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Type
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CUSTOM
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Details
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purge for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
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then dried in a vacuum oven at 50° C. with a nitrogen
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Type
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CUSTOM
|
Details
|
purge
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
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Smiles
|
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)OCC1=CN=CS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |